4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine
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Overview
Description
4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine is a chemical compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a morpholine ring attached to the benzothiazole core, with a chlorine atom at the 6th position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant anti-inflammatory and analgesic activities . These activities are often mediated through the inhibition of biosynthesis of prostaglandins .
Mode of Action
It can be inferred from related compounds that its anti-inflammatory activity could be mediated chiefly through the inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Biochemical Pathways
The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways, respectively . Two related, but unique isoforms of cyclo-oxygenase, designated COX-1 and COX-2 have been demonstrated in mammalian cells . COX-1 is constitutively expressed and generates PGs believed to be involved in GI mucosal protection, whereas at the sites of inflammation throughout the body, COX-2 is induced to generate PGs, believed to mediate inflammation and pain .
Result of Action
Similar compounds have been shown to have significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been shown to interact with various enzymes and proteins . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
Benzothiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine is not well-defined. Benzothiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may have varying stability, degradation rates, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Benzothiazole derivatives have been shown to exhibit dose-dependent effects in animal studies .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Benzothiazole derivatives are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Benzothiazole derivatives may interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well-defined. Similar compounds may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine typically involves the cyclization of 2-aminothiophenol with appropriate reagents. One common method is the reaction of 2-aminothiophenol with carbon disulfide (CS₂) and chloroacetyl chloride (ClCH₂COCl) in the presence of a base such as sodium hydroxide (NaOH). The resulting intermediate is then treated with morpholine to yield the final product .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as tin(II) chloride (SnCl₂) or iron powder (Fe) in acidic conditions.
Major Products
Substitution: Formation of various substituted benzothiazoles.
Oxidation: Formation of benzothiazole sulfoxides or sulfones.
Reduction: Formation of benzothiazole amines.
Scientific Research Applications
4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of anti-inflammatory, analgesic, and antimicrobial agents.
Biology: It serves as a probe for studying enzyme inhibition and protein-ligand interactions.
Material Science: It is used in the synthesis of fluorescent dyes and electroluminescent materials.
Agriculture: It is explored for its potential as a pesticide or herbicide.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-1,3-benzothiazol-2-ylamine: Similar structure but lacks the morpholine ring.
2-(6-Chloro-1,3-benzothiazol-2-yl)ethanol: Contains an ethanol group instead of a morpholine ring.
6-Chloro-2-methyl-1,3-benzothiazole: Contains a methyl group instead of a morpholine ring.
Uniqueness
4-(6-Chloro-1,3-benzothiazol-2-yl)morpholine is unique due to the presence of the morpholine ring, which enhances its solubility and bioavailability. This structural feature also allows for greater versatility in chemical modifications, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
4-(6-chloro-1,3-benzothiazol-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-8-1-2-9-10(7-8)16-11(13-9)14-3-5-15-6-4-14/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVBFKNDFYWFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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